molecular formula C56H114O21 B148144 Cetomacrogol 1000 CAS No. 9004-95-9

Cetomacrogol 1000

Cat. No.: B148144
CAS No.: 9004-95-9
M. Wt: 1123.5 g/mol
InChI Key: NLMKTBGFQGKQEV-UHFFFAOYSA-N
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Description

Brij 58 is a nonionic surfactant or detergent for protein extraction and permeabilization of cells. It may be used in the preparation of yeast spheroplasts.
We are committed to bringing you Greener Alternative Products, which adhere to one or more of The 12 Principles of Green Chemistry. This product is a biobased surfactant and is aligned with the 7th principle of Green Chemistry "Use of Renewable Feedstocks" and the 10th principle "Design for Degradation".
Non-ionic surfactant of the polyethylene glycol family. It is used as a solubilizer and emulsifying agent in foods, cosmetics, and pharmaceuticals, often as an ointment base, and also as a research tool.

Scientific Research Applications

Absorption Enhancement

Cetomacrogol 1000, a nonionic surfactant, has been shown to enhance the intestinal absorption of various substances. Studies have demonstrated its effectiveness in increasing the absorption of gentamicin, amikacin, and insulin from the gastrointestinal tract, suggesting potential clinical applications for enhancing drug absorption (Rubinstein et al., 1981; Bar-on et al., 1981; Touitou et al., 1980).

Hemolysis Mechanism

Research has also explored the hemolytic effects of this compound. It's been found that hydroxyl radicals play a significant role in this compound-induced hemolysis, contributing to about 30% of its hemolytic potency (Segal & Milo-Goldzweig, 1983).

Solubilization Studies

This compound is significant in solubilization studies, showing effectiveness in increasing the solubility of various compounds in water, such as griseofulvin and benzoic acid. Its interaction with different substances highlights its potential in pharmaceutical formulations (Elworthy & Lipscomb, 1969; Donbrow et al., 1970).

Phase Diagram Analysis

The phase equilibria of this compound with other compounds have been studied, revealing insights into the formation of bonded complexes and the impact on liquid crystal phases. This research is vital for understanding the behavior of this compound in various chemical environments (Nixon et al., 1971).

Interaction with Bacteria

The interaction of this compound with bacteria has been evaluated, particularly its effect on the uptake of hexylresorcinol by E. coli and the release of cellular constituents. This study provides insights into how this compound influences bacterial behavior and drug uptake (Beckett et al., 1959).

Emulsion Stability and Rheology

Research on the rheology and stability of emulsions stabilized by this compound has been conducted, showing its significance in forming gel networks in emulsion systems. This work is crucial for pharmaceutical and cosmetic industries where emulsion stability is a key factor (Barry & Saunders, 1972).

Electronic Properties and Interactions

The electronic properties and interactions of this compound have been studied through quantum chemical calculations and experimental investigations. These studies offer a deeper understanding of the molecular behavior and potential applications of this compound in various fields (Tran et al., 2021).

Membrane Permeability and Dialysis Studies

This compound's permeability through cellophane membranes has been investigated, providing valuable information for dialysis and membrane-related applications (Kazmi & Mitchell, 1973).

Future Directions

Cetomacrogol 1000 is used as an oil in water (O/W) emulsifier for creams/lotions, and a wetting agent . It is also used as a solubilizer of essential oils, vitamin oils, and drugs of low water solubility . Its future directions could include further exploration of its uses in pharmaceutical and cosmetic products.

Mechanism of Action

Target of Action

Cetomacrogol 1000, also known as polyethylene glycol hexadecyl ether, is a nonionic surfactant . It is primarily used as an emulsifier and solubilizer in various industries, including food, cosmetics, and pharmaceuticals . Its primary targets are essential oils, vitamin oils, and drugs with low water solubility .

Mode of Action

This compound acts as an oil-in-water (O/W) emulsifier . It works by reducing the surface tension between two immiscible (unmixable) substances, such as oil and water, allowing them to form a stable, homogenous mixture . This is particularly useful in the formulation of creams and lotions, where it helps to evenly distribute the active ingredients .

Biochemical Pathways

For instance, by solubilizing essential oils or drugs, it can enhance their dispersion in aqueous solutions, potentially improving their absorption and distribution in the body .

Pharmacokinetics

As a topical agent, it is generally considered to have minimal systemic absorption . Its primary function is to improve the delivery and absorption of other substances at the site of application .

Result of Action

The main result of this compound’s action is the formation of stable emulsions, which can enhance the delivery and efficacy of other substances . By solubilizing oils and drugs, it can improve their dispersion in aqueous solutions, potentially enhancing their bioavailability and therapeutic effects .

Action Environment

This compound is stable under moderately strong acid and alkaline conditions . This stability allows it to maintain its emulsifying and solubilizing properties in various environments, making it a versatile ingredient in many formulations . The exact influence of environmental factors on its action, efficacy, and stability may depend on the specific formulation and conditions of use .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H114O21/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-58-19-21-60-23-25-62-27-29-64-31-33-66-35-37-68-39-41-70-43-45-72-47-49-74-51-53-76-55-56-77-54-52-75-50-48-73-46-44-71-42-40-69-38-36-67-34-32-65-30-28-63-26-24-61-22-20-59-18-16-57/h57H,2-56H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMKTBGFQGKQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H114O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046708
Record name Polyethylene glycol (20) hexadecyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1123.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; mp = 32-34 deg C; [Sigma-Aldrich MSDS]
Record name Cetomacrogol
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CAS No.

9004-95-9
Record name Cetomacrogol
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-hexadecyl-.omega.-hydroxy-
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Record name Hexadecan- l-ol, ethoxylated
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